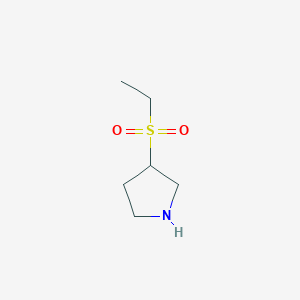

3-(Ethanesulfonyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

3-ethylsulfonylpyrrolidine |

InChI |

InChI=1S/C6H13NO2S/c1-2-10(8,9)6-3-4-7-5-6/h6-7H,2-5H2,1H3 |

InChI Key |

ZANKHKIMFKGPQM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1CCNC1 |

Origin of Product |

United States |

Physicochemical Properties and Synthesis of 3 Ethanesulfonyl Pyrrolidine

Molecular Structure and Chemical Properties

The molecular structure of 3-(Ethanesulfonyl)pyrrolidine features a central pyrrolidine (B122466) ring substituted with an ethanesulfonyl group. This combination imparts specific physicochemical properties to the molecule.

| Property | Value | Source |

| Molecular Formula | C6H13NO2S | |

| Molecular Weight | 163.24 g/mol | |

| IUPAC Name | 3-(ethylsulfonyl)pyrrolidine | |

| InChI Key | ZANKHKIMFKGPQM-UHFFFAOYSA-N |

The hydrochloride salt of this compound, this compound hydrochloride, is also commonly used in research. nih.gov

| Property | Value | Source |

| Molecular Formula | C6H14ClNO2S | nih.gov |

| Molecular Weight | 199.70 g/mol | nih.gov |

1,3-Dipolar Cycloaddition Routes to Pyrrolidine Scaffolds

Cycloadditions with Nitrostyrene and Vinyl Ethers

Overview of Synthetic Methodologies

The synthesis of 3-substituted pyrrolidines, including those with sulfonyl groups, can be achieved through various synthetic strategies. These methods often involve either the functionalization of a pre-existing pyrrolidine ring or the construction of the pyrrolidine ring from acyclic precursors through cyclization reactions. mdpi.comsci-hub.se

One common approach involves the use of readily available starting materials like proline or 4-hydroxyproline, which can be chemically modified to introduce the desired substituent at the 3-position. mdpi.com Another strategy is the use of ring-closing metathesis of an appropriate N-diallyl sulfonamide, followed by reduction steps to yield the 3-substituted pyrrolidine. sci-hub.se The introduction of the ethanesulfonyl group can be accomplished through sulfonylation reactions using ethanesulfonyl chloride. evitachem.com

Chemical Transformations and Reaction Mechanisms of 3 Ethanesulfonyl Pyrrolidine Derivatives

Reactivity Profile of the Ethanesulfonyl Group

The ethanesulfonyl group, a potent electron-withdrawing moiety, significantly influences the reactivity of the pyrrolidine (B122466) ring. Its primary roles are as a leaving group in substitution reactions and as a participant in elimination reactions.

Ethanesulfonyl as a Leaving Group in Nucleophilic Displacements

The sulfonyl group is an excellent leaving group, a property derived from the stability of the resulting sulfonate anion. This characteristic is harnessed in nucleophilic substitution reactions to introduce a variety of functional groups onto the pyrrolidine scaffold. ntu.ac.ukweebly.com The general mechanism involves the attack of a nucleophile on the carbon atom attached to the sulfonyl group, leading to the displacement of the ethanesulfonate (B1225610) anion.

The efficiency of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of protecting groups on the pyrrolidine nitrogen. For instance, N-protected 3-hydroxypyrrolidine can be converted to its corresponding mesylate or tosylate, which then serves as a substrate for nucleophilic attack. sci-hub.se This strategy has been successfully employed to synthesize 3-arylpyrrolidines through coupling with diarylcuprates. sci-hub.se

| Reactant | Reagent | Product | Reaction Type |

| N-benzyl-3-hydroxypyrrolidine | p-toluenesulfonyl chloride, then diarylcuprate | N-benzyl-3-arylpyrrolidine | Nucleophilic Substitution |

| Chiral 3-methanesulfonyl-1-Boc-pyrrolidine | Sodium phenolates | 3-aryloxy-pyrrolidines | Nucleophilic Substitution |

Participation in Elimination Reactions and Byproduct Formation

In addition to substitution, the ethanesulfonyl group can facilitate elimination reactions, leading to the formation of unsaturated pyrrolidine derivatives (pyrrolines). researchgate.net This typically occurs in the presence of a base, which abstracts a proton from the carbon atom adjacent to the sulfonyl-bearing carbon, initiating a concerted or stepwise elimination of the ethanesulfonyl group and the proton to form a double bond.

The competition between substitution and elimination is a common feature of reactions involving sulfonate esters. uleth.ca The reaction conditions often dictate the major pathway. For example, the reaction of chiral 3-methanesulfonyl-1-Boc-pyrrolidine with sodium phenolates can yield a mixture of displacement (substitution) and elimination products. researchgate.net The formation of elimination byproducts can sometimes be a challenge in synthetic routes targeting specific substituted pyrrolidines. ru.nl

Chemical Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile scaffold that can undergo a variety of transformations, including cyclization reactions to form more complex heterocyclic systems and skeletal rearrangements that alter the ring structure itself. wikipedia.org

Diverse Cyclization Pathways and Complex Heterocycle Formation

The inherent reactivity of the pyrrolidine ring, often in concert with substituents, allows for the construction of fused and spirocyclic heterocyclic systems. These reactions are of significant interest in medicinal chemistry and natural product synthesis. csic.es

An example of such a transformation is the iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes, which can be used to synthesize enantiopure trans-2,5-disubstituted pyrrolidines. csic.esscispace.com This methodology highlights how the pyrrolidine framework can serve as a template for stereoselective cyclizations. Furthermore, tandem reactions, such as the aza-Cope Mannich cyclization, have been utilized to create 3,5-disubstituted pyrrolidines. csic.es The choice of catalyst and reaction conditions plays a crucial role in directing the cyclization pathway and determining the stereochemical outcome. scispace.com

| Starting Material | Reaction Type | Product |

| α-substituted amino alkenes | Iron(III)-catalyzed intramolecular hydroamination/cyclization | trans-2,5-disubstituted pyrrolidines |

| N-diallyl sulfonamide derivatives | Ring-closing metathesis, then intramolecular Heck reaction | 3-aryl pyrrolidine |

Skeletal Rearrangements and Ring Deconstruction Strategies

Beyond reactions that maintain the pyrrolidine core, there are strategies that involve the rearrangement or complete deconstruction of the ring system. These transformations offer pathways to novel molecular skeletons.

Nitrogen-Atom Removal and Ring Scission Processes

A notable example of ring deconstruction is the removal of the nitrogen atom from the pyrrolidine ring to form linear dienes. researchgate.net This process involves an N-sulfonylazidonation followed by a rearrangement of the resulting sulfamoyl azide (B81097) intermediate. researchgate.net While energetically demanding due to the breaking of stable C-N and C-C sigma bonds, this strategy provides access to versatile conjugated and non-conjugated dienes. researchgate.net

Ring scission can also be achieved through other means, such as the Von Braun-type C-N bond cleavage, which has been applied to unstrained cyclic amines like pyrrolidine. researchgate.net These deconstructive methods are powerful tools for expanding chemical space and synthesizing structurally diverse molecules from readily available pyrrolidine precursors. researchgate.net

| Precursor | Transformation | Product |

| Pyrrolidine derivatives | N-sulfonylazidonation and rearrangement | Linear dienes |

| Unstrained cyclic amines | Von Braun-type C-N bond cleavage | Ring-opened products |

Conversion of Pyrrolidines to Dienes

The transformation of saturated N-heterocyclic pyrrolidines into linear dienes represents a significant skeletal modification. This process, which involves the removal of the nitrogen atom and deconstruction of the stable five-membered ring, creates new chemical entities from common structural motifs found in many bioactive compounds. nih.govresearchgate.net

A recently developed strategy achieves this conversion through a two-step process: N-sulfonylazidonation followed by a rearrangement of the resulting sulfamoyl azide intermediate. nih.gov This method is notable as it is an energetically challenging process that involves breaking inert C-N and C-C sigma bonds while forming new C-C pi bonds. nih.govresearchgate.net The reaction sequence successfully produces a variety of versatile conjugated and non-conjugated dienes. nih.gov This methodology has proven effective in the late-stage skeletal modification of complex, bioactive molecules. nih.gov

The general protocol for this transformation is outlined below:

| Step | Reagents and Conditions | Outcome | Reference |

| 1. N-Sulfonylazidonation | Pyrrolidine, DBU, N₃SO₂N₃, DCM, rt, 3 h | Formation of sulfamoyl azide intermediate | researchgate.net |

| 2. Rearrangement | tBuOLi, DCE, 120 °C, 3 h | Formation of linear diene product | researchgate.net |

This skeletal reconstruction provides a novel pathway for converting polar cyclic pyrrolidines into nonpolar linear dienes, expanding the available chemical space for drug discovery and materials science. nih.gov

Interconversion and Manipulation of Other Functional Groups within 3-(Ethanesulfonyl)pyrrolidine Structures

The ability to modify functional groups attached to the pyrrolidine ring is crucial for synthesizing diverse derivatives. The sulfonyl group, as in this compound, and other functionalities can be interconverted or manipulated to create new analogs. A functional group is a substituent or moiety within a molecule that dictates its characteristic chemical reactions. wikipedia.org

One key transformation is the direct, catalytic substitution of unactivated alcohols to form sulfonamides, which can proceed intramolecularly to yield pyrrolidines. nih.gov An iron-based catalyst system facilitates the mild conversion of secondary and tertiary alcohols into sulfonamides. nih.gov When starting with an enantioenriched alcohol, this intramolecular cyclization proceeds with stereoinversion to produce enantioenriched pyrrolidines without requiring prior derivatization of the alcohol. nih.gov

Another relevant transformation involves the reaction of chiral 3-methanesulfonyl-1-Boc-pyrrolidine with sodium phenolates. This reaction results in a mixture of displacement (O-arylation) and elimination products (3-pyrroline). researchgate.net The 3-pyrroline (B95000) and tetrahydropyridine (B1245486) byproducts from elimination can be readily removed after deprotection of the carbamate. researchgate.net While the pyrrolidine products were formed with high optical purity, the analogous piperidine (B6355638) reactions showed slight racemization due to the higher temperatures needed. researchgate.net

Furthermore, the 2-(trimethylsilyl)ethanesulfonyl (SES) group, a related sulfonamide, is a stable amine protecting group that can tolerate a wide range of reaction conditions but can be removed under relatively mild conditions using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org This allows for the selective deprotection and further functionalization of the pyrrolidine nitrogen.

Additionally, a dehydrogenative aromatization and sulfonylation of pyrrolidines can be achieved using photoredox catalysis. ruepinglab.com This reaction uses sulfonyl chlorides, which act as both the sulfonylation reagent and a component in catalyst regeneration, to produce β-substituted sulfonyl pyrroles. ruepinglab.com This method avoids the need for transition metals or harsh oxidants and proceeds at room temperature with high functional group tolerance. ruepinglab.com

Mechanistic Investigations of Key Synthetic and Transformational Reactions

Understanding the mechanisms of reactions that form and transform the pyrrolidine ring is fundamental to controlling the synthesis of desired products with specific stereochemistry.

The [3+2] cycloaddition reaction is a powerful method for constructing the five-membered pyrrolidine ring. mdpi.commdpi.com A common strategy involves the reaction of an azomethine ylide with an alkene. mdpi.com The mechanism of this reaction significantly influences the stereochemical outcome. mdpi.com

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. mdpi.com In a typical three-component reaction, an aldehyde, an amino acid (like sarcosine), and a dipolarophile (an alkene) react to form the pyrrolidine ring. mdpi.com The reaction is often accelerated when the alkene component is activated by an electron-withdrawing group (EWG). mdpi.com

A plausible mechanism for the synthesis of spiro-pyrrolidine compounds involves the initial formation of an azomethine ylide from isatin (B1672199) and an amino acid. This ylide then undergoes a [3+2] cycloaddition with a suitable alkene. tandfonline.com For example, the reaction of isatin, sarcosine, and a thiophene-based alkene in refluxing methanol (B129727) yields hybrid pyrrolidine structures. tandfonline.com The stereochemistry of the final product is determined during the cycloaddition step.

The table below summarizes a model [3+2] cycloaddition reaction.

| Reactants | Catalyst/Solvent | Key Intermediate | Product Type | Reference |

| (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, sarcosine | Acetonitrile, 40 °C | Azomethine ylide | Spiro-pyrrolidine | mdpi.com |

| Isatin, sarcosine, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et₃N, Acetonitrile, reflux | Azomethine ylide | Spirooxindole pyrrolidine | tandfonline.com |

| Glycine, Aldehydes, Maleimides | Toluene | Azomethine ylide | Tetracyclic pyrrolizidines | mdpi.com |

Achieving high stereocontrol is a critical goal in the synthesis of complex molecules containing pyrrolidine rings. For certain reactions, functional groups on the pyrrolidine catalyst itself can play a decisive role in directing the stereochemical outcome. acs.orgnih.gov

In enantioselective anti-Mannich-type reactions catalyzed by 3-pyrrolidinecarboxylic acid and its derivatives, the carboxylic acid group at the 3-position is crucial for both catalysis and stereocontrol. acs.orgnih.gov This group facilitates proton transfer to the imine, which enhances reaction rates and selectivity. organic-chemistry.org The evaluation of a series of pyrrolidine-based catalysts showed that the acid group at the β-position to the nitrogen is vital for promoting carbon-carbon bond formation and directing both anti-selectivity and enantioselectivity. acs.orgnih.gov

The proposed transition state model suggests that the 3-carboxylic acid group of the catalyst controls the C-C bond formation via proton transfer to the imine. acs.org This control leads to high diastereoselectivity and enantioselectivity in the formation of the anti-Mannich products.

| Catalyst | Reaction Type | Key Stereocontrolling Feature | Diastereo-/Enantioselectivity | Reference |

| (R)-3-Pyrrolidinecarboxylic acid | anti-Mannich reaction of ketones with α-imino esters | 3-Carboxylic acid group | up to >99:1 dr, up to 99% ee | acs.orgnih.gov |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | anti-Mannich reaction of aldehydes with α-imino esters | 3-Carboxylic acid and 5-Methyl group | up to 99:1 dr, up to >99% ee | acs.orgnih.gov |

Similarly, in 1,3-dipolar cycloadditions, the stereochemistry of the final pyrrolidine can be strictly controlled by existing stereocenters on the reactants, such as those on a sugar-derived enone. conicet.gov.ar This allows for the highly diastereo- and regioselective synthesis of tetrasubstituted pyrrolidines, where the configuration of the new stereocenters is dictated by the starting material. conicet.gov.ar

Structural Analysis and Stereochemical Characterization of 3 Ethanesulfonyl Pyrrolidine Systems

Advanced Spectroscopic Methods for Structure Elucidation

A suite of spectroscopic methods is employed to piece together the molecular architecture of 3-(ethanesulfonyl)pyrrolidine systems, each providing unique and complementary information.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical N-protected 3-substituted pyrrolidine (B122466) reveals a complex set of multiplets in the aliphatic region. princeton.edu For instance, in related N-Boc protected pyrrolidines, the protons on the pyrrolidine ring typically appear as multiplets between 1.70 and 3.90 ppm. princeton.edu The specific chemical shifts and coupling constants are highly sensitive to the nature of the substituent at the 3-position and the protecting group on the nitrogen. The protons adjacent to the nitrogen and the sulfonyl group are expected to be shifted downfield due to the electron-withdrawing nature of these functionalities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For a simple pyrrolidine ring, carbons typically resonate between 25 and 60 ppm. chemicalbook.com In a related N-Boc-pyrrolidine derivative, the carbons of the pyrrolidine ring show signals at approximately 23, 30, 46, and 57 ppm, with the Boc-carbonyl carbon appearing around 155 ppm and the carbons of the tert-butyl group at about 28 ppm. princeton.edu The introduction of an ethanesulfonyl group at the C3 position would significantly shift the resonance of C3 downfield, and also influence the chemical shifts of the adjacent C2 and C4 carbons. For comparison, in a related methylsulfonyl pyrrolidine, the carbons of the pyrrolidine ring appear at distinct chemical shifts. chemicalbook.com

Below is a representative table of expected NMR chemical shifts for a generic N-Boc-3-(ethanesulfonyl)pyrrolidine, based on data from analogous structures. princeton.eduwashington.edu

Table 1: Representative NMR Data for N-Boc-3-(ethanesulfonyl)pyrrolidine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine-H2, H5 | 3.2-3.8 (m) | 45-50 |

| Pyrrolidine-H3 | 3.3-3.8 (m) | 55-65 |

| Pyrrolidine-H4 | 2.0-2.4 (m) | 28-35 |

| Ethanesulfonyl-CH₂ | 3.0-3.4 (q) | 48-55 |

| Ethanesulfonyl-CH₃ | 1.3-1.5 (t) | 7-10 |

| Boc-C(CH₃)₃ | 1.4-1.5 (s) | 28.5 |

| Boc-C=O | --- | ~154 |

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet. Chemical shifts are approximate and can vary based on solvent and other factors.

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. princeton.edu For this compound hydrochloride, the molecular weight is 199.70 g/mol . nih.gov The fragmentation patterns observed in the mass spectrum can also offer structural insights. Common fragmentation pathways for pyrrolidine derivatives often involve cleavage of the ring or loss of substituents. For sulfonyl-containing compounds, cleavage of the C-S and S-O bonds is also a characteristic fragmentation pattern.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound systems. The strong, characteristic absorptions of the sulfonyl group are particularly informative.

Key expected IR absorption bands include:

S=O stretching: Two strong absorption bands are characteristic of the sulfonyl group, typically appearing in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

C-N stretching: This absorption for the pyrrolidine ring is typically found in the region of 1250-1020 cm⁻¹.

N-H stretching: For the free amine (or hydrochloride salt), a broad absorption may be seen in the 3300-3500 cm⁻¹ region. For N-protected derivatives, this band will be absent, but the characteristic absorptions of the protecting group (e.g., C=O stretch for carbamates around 1690 cm⁻¹) will be present. princeton.edu

C-H stretching: Aliphatic C-H stretching vibrations are expected in the 2975-2850 cm⁻¹ range. princeton.edu

Table 2: Characteristic IR Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Sulfonyl (S=O asymmetric stretch) | 1350-1300 |

| Sulfonyl (S=O symmetric stretch) | 1160-1120 |

| Amine (N-H stretch, if present) | 3300-3500 |

| Carbamate (C=O stretch, if N-Boc) | ~1690 |

While a crystal structure for this compound itself was not found in the search results, X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of related chiral molecules. choudharylab.commdpi.com For pyrrolidine derivatives, this technique provides precise information on bond lengths, bond angles, and the puckering of the five-membered ring. nih.gov In the crystal structure of a related phenyl (3-phenylpyrrolidin-3-yl)sulfone, the pyrrolidine ring was observed to make specific hydrophobic contacts within a protein binding pocket. nih.gov Similarly, the crystal structure of a gem-diamine containing a pyrrolidine moiety has been reported. mdpi.com Such analyses would unambiguously establish the (R) or (S) configuration at the C3 stereocenter of a chiral this compound derivative and reveal the preferred conformation of the pyrrolidine ring and the orientation of the ethanesulfonyl group. choudharylab.com

Infrared (IR) Spectroscopy for Functional Group Identification

Determination of Stereochemical Configuration and Enantiomeric/Diastereomeric Purity

The synthesis of this compound often results in a chiral product, necessitating methods to determine its stereochemical configuration and purity. Chiral pyrrolidines are crucial building blocks in organic synthesis and medicinal chemistry, where biological activity is often dependent on a specific stereoisomer. mdpi.comnih.gov

The synthesis of enantiomerically pure pyrrolidines can be achieved through various stereoselective methods, often starting from chiral precursors like L-hydroxyproline. The enantiomeric excess (ee) or diastereomeric ratio (dr) of the final product is a critical measure of the synthesis's success. These values are typically determined using chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) or by NMR spectroscopy using chiral solvating or derivatizing agents. For example, the synthesis of (R)-3-hydroxypyrrolidine, a potential precursor, can achieve a 96% enantiomeric excess. The stereochemical integrity must be maintained or controlled during the introduction of the ethanesulfonyl group. The synthesis of new chiral pyrrolidines is an active area of research. nih.govresearchgate.net

Conformational Analysis of the Pyrrolidine Ring and Substituent Effects

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. nih.gov These conformations are typically described as either "envelope" (E), where four atoms are coplanar and the fifth is out of the plane, or "twist" (T), where no four atoms are coplanar. beilstein-journals.org The specific conformation adopted by the this compound ring is influenced by the steric and electronic properties of the ethanesulfonyl substituent and any group attached to the nitrogen atom. nih.gov

Derivative Synthesis and Structural Modifications of 3 Ethanesulfonyl Pyrrolidine Analogues

Design and Synthesis of Novel Sulfonylpyrrolidine Derivatives

The synthesis of sulfonylpyrrolidine derivatives is a critical area of research, enabling the creation of new chemical entities with potential therapeutic applications. nih.gov These methods often focus on building the sulfonylpyrrolidine core or functionalizing a pre-existing pyrrolidine (B122466) ring. researchgate.net

Several synthetic strategies have been developed. A common approach involves the sulfonylation of a pyrrolidine precursor. For instance, (R)-3-(methylsulfonyl)pyrrolidine can be synthesized from (R)-3-hydroxypyrrolidine. This process involves converting the hydroxyl group to a suitable leaving group, such as a mesylate, followed by nucleophilic substitution with a sulfinate salt like sodium methanesulfinate (B1228633). Another method involves the oxidation of a corresponding thio-pyrrolidine intermediate using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) to yield the sulfone.

In the context of developing inhibitors for specific biological targets, such as human respiratory syncytial virus (hRSV), a general synthetic scheme involves treating substituted sulfonyl chlorides with an amino acid like proline to generate sulfonamide carboxylates. These intermediates are then coupled with various amines to produce the final carboxamide derivatives. nih.gov Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent another powerful method for constructing the pyrrolidine ring system with a sulfonyl group already incorporated or positioned for later modification. nih.govresearchgate.net

| Synthetic Method | Description | Key Reagents | Reference |

| Sulfonylation of Hydroxypyrrolidine | Two-step process involving mesylation of the hydroxyl group followed by nucleophilic substitution with a sulfinate salt. | Methanesulfonyl chloride (MsCl), Sodium methanesulfinate (NaSO₂Me) | |

| Oxidation of Thio-pyrrolidine | Oxidation of a sulfide (B99878) precursor to the corresponding sulfone. | meta-Chloroperbenzoic acid (mCPBA) | |

| Proline-based Sulfonamide Synthesis | Coupling of a sulfonyl chloride with proline, followed by amide bond formation with various amines. | Substituted sulfonyl chlorides, Proline, Amines | nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile to construct the five-membered ring. | Azomethine ylides, Alkenyl dipolarophiles | nih.govresearchgate.net |

| Ring-Closing Metathesis | Intramolecular reaction of an N-diallyl sulfonamide to form the unsaturated pyrroline (B1223166) ring, followed by reduction. | Grubbs' catalyst, H₂/Pd-C | sci-hub.se |

Bioisosteric Replacement Strategies Involving the Sulfonyl Moiety

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. ipinnovative.comnih.gov It is used to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles. ipinnovative.comtandfonline.com The sulfonyl and related sulfonamide moieties are frequently involved in such strategies.

The N-acylsulfonamide group is often employed as a bioisostere for a carboxylic acid. nih.govnih.gov This is due to their comparable acidity; the pKa values of N-acylsulfonamides typically fall within the 4-5 range, similar to carboxylic acids. nih.govscispace.com This substitution can lead to derivatives with improved pharmacological properties. scispace.comresearchgate.net The similarity in acidity allows the N-acylsulfonamide to mimic the crucial interactions of a carboxylate group with biological targets. nih.gov For example, in the development of cysteinyl leukotriene (LTE4) receptor antagonists, derivatives containing an N-acylsulfonamide moiety showed improved activity compared to the parent carboxylic acid. nih.gov

| Functional Group | Typical pKa Range | Key Features as a Bioisostere | Reference |

| Carboxylic Acid | ~4-5 | Planar, acts as H-bond donor/acceptor, often ionized at physiological pH. | nih.gov |

| N-Acylsulfonamide | ~4-5 | Non-planar, strong H-bond donor, comparable acidity to carboxylic acids. | nih.govscispace.com |

| Sulfonamide | ~10 | Weaker acidity than carboxylic acids, but can be lowered with appropriate substituents. | nih.gov |

| Tetrazole | ~4-5 | Planar, metabolically stable alternative to carboxylic acids. | nih.govhyphadiscovery.com |

Beyond serving as a bioisostere itself, the sulfonyl group can also be the subject of bioisosteric replacement to fine-tune a molecule's properties. However, such modifications must be carefully considered, as not all replacements are viable. In one study on hRSV inhibitors, the replacement of the sulfonyl (SO₂) group with either a carbonyl (C=O) or a methylene (B1212753) (CH₂) group led to a complete loss of antiviral potency, indicating the critical role of the sulfonyl moiety for activity in that specific scaffold. nih.gov

Conversely, more subtle isosteric modifications have proven successful. For example, a difluoromethylamino motif (R-CF₂-CH₂-NH) has been proposed as a lipophilic bioisostere for a sulfonamide. In this context, the two electron-withdrawing fluorine atoms are thought to mimic the electronic influence of the two sulfone oxygen atoms, thereby conferring a similar effect on the basicity of the adjacent amine and preserving key hydrogen bonding interactions. sci-hub.se

N-Acylsulfonamides as Carboxylic Acid Bioisosteres

Structural Modifications of the Pyrrolidine Ring System and Peripheral Groups

Modifying the pyrrolidine ring and its substituents (excluding the nitrogen substituent) is a key strategy for exploring structure-activity relationships (SAR). dntb.gov.ua Substitutions at the 3rd and 5th positions of the pyrrolidine ring, in particular, offer significant opportunities to optimize biological activity. tandfonline.com

A prominent example of ring system modification is the creation of spirocyclic systems, where the pyrrolidine ring is part of a spiro-fused structure. nih.gov In the development of MDM2 inhibitors, extensive SAR studies on a spirooxindole pyrrolidine scaffold revealed critical insights. acs.org For instance, modifying a peripheral cyclohexyl group attached at the 2'-position of the pyrrolidine ring had a significant impact on potency. Replacing the cyclohexyl group with a smaller cyclobutyl group decreased potency, but the subsequent addition of two methyl groups to the cyclobutyl ring restored it. acs.org This highlights the importance of optimizing the size and hydrophobicity of peripheral groups. acs.org Further modifications, such as introducing nitrogen atoms into attached aryl rings, were explored to improve properties like solubility. acs.org

| Compound Modification (Spirooxindole MDM2 Inhibitors) | Relative Potency (Ki) | Rationale/Observation | Reference |

| Baseline (Compound 6) | Ki = 2.9 nM | Potent starting point with a cyclohexyl group. | acs.org |

| Cyclohexyl → Cyclobutyl (Compound 13) | Ki = 19 nM (6x less potent) | Smaller hydrophobic group is less optimal. | acs.org |

| Cyclobutyl → 3,3-Dimethylcyclobutyl (Compound 14) | Ki = 2.8 nM (Potency restored) | Added methyl groups increase hydrophobicity, recovering binding affinity. | acs.org |

| Introduction of N into Phenyl Ring (Compound 16) | Ki = 77 nM (26x less potent) | Altered electronics and interactions in the hydrophobic pocket are detrimental. | acs.org |

| Introduction of N into Oxindole Ring (Compounds 17, 18) | Ki = 13-14 nM (Potent) | Nitrogen introduction is tolerated at this position, potentially improving solubility. | acs.org |

Chemical Variation and Functionalization of the Pyrrolidine Nitrogen Substituent

The nitrogen atom of the pyrrolidine ring is a privileged site for substitution due to its nucleophilicity. nih.gov A vast majority of FDA-approved drugs containing a pyrrolidine scaffold are substituted at this N-1 position. nih.gov Therefore, varying the N-substituent is a primary strategy in the design of new analogues.

The substituent can range from simple alkyl or acyl groups to complex heterocyclic and aryl-ethyl moieties. In the development of dopaminergic and serotonergic ligands, N-propyl groups were found to confer potent and selective activity. chemrxiv.org Synthetic methods for creating 3-aryl pyrrolidines often have to account for different N-protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), as the nature of the N-substituent can influence reaction outcomes. chemrxiv.org

In the context of N-sulfonylpyrrolidines, the group attached to the nitrogen can be a key determinant of biological activity. SAR studies have explored replacing a simple butylsulfonyl group with fluoropropyl or benzylsulfonyl variants to modulate target binding and solubility. In a series of hRSV inhibitors based on an N-(quinoline-8-ylsulfonyl)pyrrolidine carboxamide scaffold, replacing the quinoline (B57606) group with other moieties like a benzoxadiazole, phenyl, or simple methyl group was found to be detrimental to the activity. nih.gov This underscores the specific and often crucial role the N-substituent plays in molecular recognition by the biological target.

Role of 3 Ethanesulfonyl Pyrrolidine As a Chiral and Heterocyclic Building Block in Organic Synthesis

Applications in the Synthesis of Complex Organic Molecules

The utility of 3-(Ethanesulfonyl)pyrrolidine as a building block is evident in its application in the synthesis of intricate organic molecules. The sulfonyl group, while enhancing the polarity and potential for hydrogen bonding, also acts as a stable and reliable functional handle for further chemical transformations. This allows for the pyrrolidine (B122466) ring to be incorporated into larger, more complex structures with high efficiency and control.

One of the most significant applications of this building block is in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The synthesis of these complex molecules often requires the precise assembly of multiple chiral centers and heterocyclic systems. The use of enantiomerically pure this compound derivatives ensures the correct stereochemistry in the final drug molecule, which is critical for its biological activity.

For example, the synthesis of certain DPP-IV inhibitors involves the coupling of a chiral pyrrolidine derivative with other complex fragments. The ethanesulfonyl group in this context not only influences the physicochemical properties of the final compound but also serves as a key element for recognition by the target enzyme. The stability of the sulfonyl group under various reaction conditions makes it an ideal functional group to carry through a multi-step synthesis.

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 3-position of the pyrrolidine ring makes this compound a valuable chiral building block for asymmetric synthesis. bldpharm.com The ability to start with a molecule of known absolute configuration is a powerful strategy for controlling the stereochemical outcome of a reaction sequence, obviating the need for chiral resolutions or complex asymmetric catalysis in later stages.

In asymmetric synthesis, enantiomerically pure forms of this compound, such as the (R) or (S) enantiomers, are employed to construct new stereocenters with a high degree of stereocontrol. bldpharm.com The fixed stereochemistry of the pyrrolidine building block can direct the approach of reagents, leading to the formation of one diastereomer in preference to others. This concept, known as substrate-controlled diastereoselection, is a cornerstone of modern synthetic organic chemistry.

The application of chiral pyrrolidine derivatives extends to their use as chiral auxiliaries or ligands in metal-catalyzed reactions. While this compound itself is primarily used as a structural component, the broader class of chiral pyrrolidines has been instrumental in the development of highly enantioselective transformations. rsc.org

Table 1: Examples of Chiral Pyrrolidine Derivatives in Asymmetric Synthesis

| Pyrrolidine Derivative | Application |

| (S)-Prolinol | Starting material for drugs like Avanafil. nih.gov |

| (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate | Intermediate in the synthesis of Elbasvir. nih.gov |

| (R)-3-(Methylsulfonyl)pyrrolidine | Chiral building block for advanced intermediates. bldpharm.com |

| Chiral N-sulfinylaziridines | Precursors for the synthesis of new heterocyclic compounds. researchgate.net |

Integration into Diverse Heterocyclic Frameworks and Polycyclic Systems

The pyrrolidine ring of this compound can be seamlessly integrated into a wide variety of more complex heterocyclic and polycyclic systems. The secondary amine of the pyrrolidine ring provides a convenient point for annulation reactions, where additional rings are fused onto the existing scaffold.

For instance, the nitrogen atom can be functionalized and then participate in intramolecular cyclization reactions to form bicyclic systems. These reactions can be designed to construct a range of ring sizes and functionalities, leading to novel molecular frameworks with potential applications in drug discovery and materials science. The robust nature of the ethanesulfonyl group ensures that it remains intact during these transformations, imparting its desirable properties to the final polycyclic product.

The synthesis of complex alkaloids and other natural products often involves the construction of polycyclic systems containing a pyrrolidine subunit. The use of pre-functionalized pyrrolidine building blocks like this compound can significantly streamline these synthetic efforts.

Role as a Key Intermediate in the Preparation of Advanced Chemical Compounds

Due to its versatile chemical nature, this compound serves as a key intermediate in the synthesis of a multitude of advanced chemical compounds. bldpharm.com Its role often extends beyond simply being a structural component; the ethanesulfonyl group can be further modified or can act as a directing group in subsequent chemical transformations.

The development of novel therapeutic agents often relies on the exploration of new chemical space. The unique combination of chirality, a heterocyclic core, and a polar sulfonyl group makes this compound an attractive starting point for the generation of compound libraries for high-throughput screening. By systematically modifying the pyrrolidine ring and the sulfonyl group, chemists can generate a diverse set of molecules with a wide range of biological activities.

Theoretical and Computational Investigations on 3 Ethanesulfonyl Pyrrolidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a microscopic view of the electronic environment of 3-(Ethanesulfonyl)pyrrolidine, which is fundamental to understanding its stability and reactivity. These methods, particularly Density Functional Theory (DFT), have become indispensable for predicting a range of molecular properties with a favorable balance of accuracy and computational cost.

Density Functional Theory (DFT) Studies for Energetic and Electronic Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For derivatives of the pyrrolidine (B122466) ring, DFT has been successfully applied to determine various energetic and electronic properties. Studies on related substituted pyrrolidinones have utilized DFT with the 6-31G* basis set to calculate properties such as the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. These parameters are crucial in assessing the kinetic stability and reactivity of the molecule. For instance, a smaller HOMO-LUMO energy gap generally implies higher reactivity.

While specific DFT data for this compound is not extensively documented in publicly available literature, the established methodologies provide a clear framework for how such an investigation would proceed. A typical study would involve geometry optimization of the molecule followed by calculation of key electronic descriptors.

Table 1: Representative Electronic Properties Calculable by DFT for Pyrrolidine Derivatives

| Property | Description | Significance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of different isomers or conformers. |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and binding properties. |

This table represents the types of data that would be generated in a DFT study of this compound, based on studies of similar compounds.

Computational Exploration of Conformational Preferences and Interconversions

The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, which can significantly influence its properties and interactions. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore critical. Computational methods are particularly well-suited for exploring the potential energy surface of a molecule and identifying its stable conformers.

For the pyrrolidine ring system, puckering of the five-membered ring leads to distinct conformations, often described as "envelope" and "twisted" forms. The energy barriers between these conformers can be calculated to understand the dynamics of their interconversion. In the case of this compound, the bulky ethanesulfonyl group at the 3-position is expected to play a significant role in dictating the preferred conformation by minimizing steric strain.

A computational study on the conformational preferences would typically involve a systematic search of the conformational space, followed by geometry optimization and energy calculation of each identified conformer using methods like DFT. The results would reveal the relative populations of different conformers at thermal equilibrium, governed by the Boltzmann distribution.

Table 2: Key Parameters in the Conformational Analysis of this compound

| Parameter | Description | Importance |

| Dihedral Angles | The angles between planes defined by sets of four atoms, defining the ring pucker. | Characterizes the specific conformation (e.g., envelope, twist). |

| Relative Energy | The energy of a conformer relative to the global minimum energy conformer. | Determines the relative stability and population of each conformer. |

| Rotational Barriers | The energy required to rotate around specific single bonds. | Provides insight into the flexibility of the molecule and the rate of interconversion between conformers. |

This table outlines the essential data points that would be sought in a computational conformational analysis of this compound.

Computational Modeling for Elucidation of Reaction Mechanisms

Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For reactions involving pyrrolidine derivatives, computational studies have been used to map out potential energy surfaces and clarify reaction selectivities.

For instance, in the synthesis of pyrrolidine-containing compounds, quantum chemical studies can calculate the activation energies for different proposed steps, helping to identify the most likely reaction pathway. This involves locating the transition state structures that connect reactants to products and calculating their energies. A lower activation energy barrier corresponds to a faster reaction rate.

A theoretical investigation into reactions involving this compound, such as its synthesis or subsequent functionalization, would follow this approach. By modeling the interaction with various reactants and identifying the transition states, researchers could predict the feasibility of a reaction, understand the origins of stereoselectivity, and even design more efficient synthetic routes.

Theoretical Studies on Structure-Property Relationships (excluding specific biological outcomes)

Theoretical studies are instrumental in establishing structure-property relationships, which correlate the molecular structure of a compound with its physical and chemical properties. By systematically modifying the structure of this compound in silico (e.g., by changing substituents or stereochemistry) and calculating the resulting properties, researchers can develop predictive models.

These studies can explore how variations in the geometry and electronic structure of the molecule affect properties such as solubility, polarity, and chemical reactivity. For example, DFT calculations can predict how the introduction of different functional groups on the pyrrolidine ring or the sulfonyl group would alter the molecule's HOMO-LUMO gap or dipole moment. This information is invaluable for the rational design of new molecules with tailored properties for various chemical applications.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-(Ethanesulfonyl)pyrrolidine Chemistry

The compound this compound belongs to the pyrrolidine (B122466) class of saturated nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery. sci-hub.senih.gov The pyrrolidine scaffold is a prevalent motif in a vast number of biologically active compounds and natural products, including alkaloids, vitamins, and synthetic drugs. nih.govmdpi.com Its utility stems from its non-planar, puckered structure which provides a three-dimensional (3D) geometry, allowing for a detailed exploration of pharmacophore space and specific interactions with biological targets like enzymes and receptors. nih.govwhiterose.ac.uk

The introduction of a sulfonyl group, as in this compound, further modulates the compound's physicochemical properties. Sulfonamides are a cornerstone in organic synthesis, often used as protecting groups and as key functional groups in pharmacologically active molecules. sci-hub.se The combination of the pyrrolidine ring and the ethylsulfonyl group makes this compound a valuable building block for creating more complex molecules with potential therapeutic applications. chemimpex.comontosight.ai Research on related sulfonyl pyrrolidine structures has highlighted their potential in developing antagonists for various receptors, such as the neurokinin-3 (NK3) receptor, indicating the therapeutic promise of this chemical class. researchgate.net The current understanding is largely centered on its role as a synthetic intermediate, with its core structure being incorporated into larger molecules to enhance properties like binding affinity, solubility, and metabolic stability. ontosight.ainih.gov

Identification of Remaining Research Gaps and Challenges in the Field

Despite the foundational importance of the sulfonyl pyrrolidine scaffold, several research gaps and challenges persist, particularly for specifically substituted compounds like this compound.

A primary challenge is the limited number of reported stereoselective synthetic methods. nih.gov The biological activity of pyrrolidine derivatives is often highly dependent on the stereochemistry at its chiral centers. nih.gov Developing synthetic routes that provide precise control over the absolute and relative stereochemistry of substituents on the pyrrolidine ring remains a significant hurdle.

Furthermore, there is a scarcity of comprehensive studies on the reactivity of the this compound core itself. While it is used as a building block, its own transformation pathways and potential for further functionalization are not extensively documented. This gap limits its versatility in synthetic chemistry beyond its current applications.

Another significant gap is the lack of extensive biological screening and mechanism-of-action studies for this compound and its simple derivatives. While the broader class of pyrrolidines is well-explored, the specific contribution of the 3-ethanesulfonyl substitution pattern to biological activity across a wide range of targets is not fully understood. ontosight.aiontosight.ai

The table below summarizes the key identified research gaps.

| Research Area | Identified Gaps and Challenges |

| Synthetic Chemistry | Lack of diverse and efficient stereoselective synthesis methods. |

| Need for more scalable and industrially viable production routes. | |

| Reactivity | Limited understanding of the compound's chemical reactivity and transformation pathways. |

| Scarcity of studies on the functionalization of the pyrrolidine ring post-synthesis. | |

| Medicinal Chemistry | Insufficient data on the broad biological activity profile. |

| Lack of detailed structure-activity relationship (SAR) studies. nih.gov | |

| Computational Chemistry | Paucity of predictive computational models specific to this substitution pattern. |

Prospective Avenues for Future Academic Inquiry

Future research should prioritize the development of innovative and sustainable synthetic strategies for this compound and its analogues. A key focus should be on "green chemistry" approaches, such as one-pot, multi-component reactions that improve efficiency while minimizing waste. rsc.org The use of environmentally benign solvents like water or ethanol, and catalyst-free or metal-free reaction conditions, represents a significant area for advancement. rsc.orgnih.gov Methodologies such as 1,3-dipolar cycloadditions, which are a classic route to five-membered heterocycles, could be further optimized for sustainability and stereoselectivity. sci-hub.senih.gov Exploring enzymatic or biocatalytic routes could also provide highly selective and environmentally friendly alternatives to traditional chemical synthesis.

A systematic investigation into the chemical reactivity of the this compound scaffold is a crucial future direction. This includes exploring reactions at the nitrogen atom, the carbon backbone of the pyrrolidine ring, and the sulfonyl group. For instance, developing methods for the direct C-H bond functionalization of the pyrrolidine ring would open up new avenues for creating diverse derivatives. researchgate.net Research could also focus on leveraging the sulfonyl group not just as a stable pharmacophore but as a reactive handle or leaving group for subsequent substitution reactions, expanding the synthetic utility of the core structure. ontosight.ai Understanding these pathways will allow chemists to design and synthesize novel libraries of compounds for biological screening. wsu.edu

The application of advanced computational techniques is a promising frontier for accelerating research in this area. In-silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict the biological activities and physicochemical properties of novel this compound derivatives. dntb.gov.uaresearchgate.net These computational studies can help elucidate how the compound and its analogues interact with specific biological targets, such as G-protein coupled receptors or enzymes. researchgate.net By building predictive models, researchers can rationally design new molecules with enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby guiding and prioritizing synthetic efforts towards the most promising candidates. dntb.gov.uaresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for 3-(Ethanesulfonyl)pyrrolidine, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves sulfonylation of pyrrolidine derivatives. A common method includes reacting pyrrolidine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key factors affecting yield include:

- Temperature control : Reactions at 0–5°C minimize side reactions like over-sulfonylation.

- Solvent choice : Dichloromethane or THF is preferred due to their inertness and solubility properties.

- Stoichiometry : A 1:1 molar ratio of pyrrolidine to sulfonyl chloride ensures complete conversion while avoiding excess reagent.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR : The sulfonyl group (SO₂) deshields adjacent protons, shifting pyrrolidine ring signals to δ 3.2–3.5 ppm (¹H) and δ 45–50 ppm (¹³C) .

- IR spectroscopy : Strong absorption bands at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (asymmetric stretch) confirm sulfonation .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 163.07 [M+H]⁺ validate the molecular formula (C₆H₁₃NO₂S).

Advanced: How do structural modifications influence the biological activity of this compound?

Answer:

Modifications to the sulfonyl group or pyrrolidine ring alter bioactivity:

- Electron-withdrawing substituents : Fluorine or chlorine on the ethanesulfonyl moiety enhances metabolic stability and receptor binding affinity (e.g., IC₅₀ improvements in enzyme inhibition assays) .

- Ring substitutions : Adding methyl or benzyl groups to the pyrrolidine nitrogen increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Comparative studies with analogs (e.g., 3-(4-fluorophenylsulfonyl)pyrrolidine) show that bulkier substituents reduce solubility but enhance target selectivity .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across studies?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) affect IC₅₀ values. Standardizing protocols (e.g., ATP concentration in kinase assays) minimizes variability .

- Impurity profiles : Trace byproducts (e.g., N-ethylpyrrolidine) may act as off-target inhibitors. HPLC-MS purity checks (>99%) are critical .

- Physicochemical factors : Solubility differences in DMSO vs. saline buffers can skew dose-response curves. Pre-solubilization in DMSO (≤0.1% final concentration) is recommended .

Advanced: What methodological approaches are recommended for assessing the pharmacokinetic properties of this compound?

Answer:

Key ADME (Absorption, Distribution, Metabolism, Excretion) studies include:

- In vitro metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify free vs. bound fractions, critical for dose adjustment .

- Blood-brain barrier (BBB) penetration : Parallel artificial membrane permeability assays (PAMPA-BBB) predict CNS availability; logBB values >0.3 indicate favorable penetration .

Advanced: How can computational modeling guide the optimization of this compound derivatives?

Answer:

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses in target proteins (e.g., kinases or GPCRs). Modifications to the sulfonyl group improve hydrogen bonding with catalytic residues .

- QSAR models : Quantitative structure-activity relationships correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

- ADMET prediction : Tools like SwissADME forecast solubility (LogS) and cytochrome P450 interactions to prioritize derivatives with reduced toxicity .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced: What strategies mitigate solubility challenges in aqueous formulations of this compound?

Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitation .

- pH adjustment : Protonation of the pyrrolidine nitrogen (pKa ~9.5) improves solubility in acidic buffers (pH 4–6) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.